N-[4-(adamantan-1-yl)-5-methyl-1,3-thiazol-2-yl]-4-chlorobenzamide
Description
N-[4-(Adamantan-1-yl)-5-methyl-1,3-thiazol-2-yl]-4-chlorobenzamide is a thiazole-based benzamide derivative characterized by a bulky adamantane substituent at the 4-position of the thiazole ring and a 4-chlorobenzamide group (Figure 1). Thiazole derivatives are known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties, depending on their substituents .
Properties
IUPAC Name |
N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2OS/c1-12-18(21-9-13-6-14(10-21)8-15(7-13)11-21)23-20(26-12)24-19(25)16-2-4-17(22)5-3-16/h2-5,13-15H,6-11H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUNSKIYPCBRKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)Cl)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(adamantan-1-yl)-5-methyl-1,3-thiazol-2-yl]-4-chlorobenzamide typically involves multiple steps:
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Formation of the Adamantane Derivative: : The adamantane moiety can be introduced through reactions involving adamantane derivatives such as 1-adamantyl nitrate. This step often requires the use of strong acids like sulfuric acid to generate the necessary carbocation intermediates .
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Thiazole Ring Formation: : The thiazole ring can be synthesized through cyclization reactions involving thioamides and α-haloketones under basic conditions .
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Coupling Reactions: : The final step involves coupling the adamantane-thiazole intermediate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[4-(adamantan-1-yl)-5-methyl-1,3-thiazol-2-yl]-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorobenzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzamides.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds featuring thiazole moieties, such as N-[4-(adamantan-1-yl)-5-methyl-1,3-thiazol-2-yl]-4-chlorobenzamide, exhibit significant anticancer activity. The thiazole ring's ability to interact with biological targets makes it a promising scaffold for developing anticancer agents. Studies have shown that derivatives of thiazole can inhibit cell proliferation in various cancer cell lines, including colorectal cancer cells. For instance, related compounds have demonstrated IC50 values indicating potent inhibition of cancer cell growth, suggesting that modifications to the thiazole structure can enhance anticancer efficacy .
Mechanism of Action
The mechanism by which thiazole derivatives exert their anticancer effects often involves the modulation of key signaling pathways associated with tumor growth and survival. For example, compounds similar to this compound have been shown to inhibit Wnt/β-catenin signaling, a pathway frequently dysregulated in cancers . This inhibition leads to reduced expression of proliferation markers and affects the expression of various cancer-related genes.
Antiviral Activity
Adamantane derivatives have historically been recognized for their antiviral properties. The adamantane group in this compound may contribute to its potential activity against viruses such as influenza and HIV. Previous studies on adamantane derivatives suggest they can disrupt viral replication processes, although specific studies on this compound are still needed .
Pharmacological Studies
In vitro and In vivo Studies
Pharmacological evaluations have demonstrated that this compound exhibits favorable pharmacokinetic properties. In vitro studies indicate its stability in metabolic assays using liver microsomes, suggesting that it may have a longer half-life in biological systems compared to other compounds . Furthermore, preliminary in vivo studies using animal models have shown promising results in tumor reduction and improved survival rates when treated with similar thiazole-based compounds.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic potential. Modifications to the thiazole ring or the substitution pattern on the benzamide moiety can significantly influence its biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Substitution on thiazole | Alters binding affinity to target proteins |
| Variations in adamantane | Influences lipophilicity and cellular uptake |
| Chlorine substitution | Modulates interaction with biological targets |
These insights guide further synthetic efforts to enhance the compound's efficacy and selectivity.
Conclusion and Future Directions
This compound represents a versatile compound with significant potential in cancer therapy and possibly antiviral applications. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its pharmacological profile through systematic SAR studies.
Future investigations should focus on:
- Comprehensive clinical trials to assess safety and efficacy.
- Exploration of combination therapies with existing anticancer drugs.
- Detailed mechanistic studies to uncover specific biological targets.
Mechanism of Action
The mechanism of action of N-[4-(adamantan-1-yl)-5-methyl-1,3-thiazol-2-yl]-4-chlorobenzamide involves its interaction with specific molecular targets. The adamantane moiety is known to interact with viral proteins, potentially inhibiting their function. The thiazole ring can interact with enzymes, modulating their activity . The exact pathways and molecular targets depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiazol-2-yl Benzamides
Key Structural and Functional Insights
Adamantane vs. Aromatic/Electron-Withdrawing Groups: The adamantane group in the target compound enhances lipophilicity compared to nitrophenyl () or chlorophenyl () substituents. This may improve blood-brain barrier penetration or tissue retention but reduce aqueous solubility .
Benzamide Modifications: The 4-chlorobenzamide group in the target compound is less polar than the 2,4-difluorobenzamide in , which may alter binding affinity to enzymes like PFOR . Filapixant () incorporates a trifluoromethylpyrimidine group, enabling selective purinoreceptor antagonism, a mechanism distinct from adamantane-containing analogs .
Biological Activity Trends: Substituents like phenoxy () or morpholine () correlate with higher growth modulation or receptor antagonism, suggesting that bulky, flexible groups enhance steric interactions with targets. The chloro substituent in and is associated with enzyme inhibition, possibly due to halogen bonding with active sites .
Physicochemical and Pharmacokinetic Considerations
- Solubility : Adamantane’s hydrophobicity may necessitate formulation adjustments (e.g., salt forms, as in ’s hydrobromide derivative) to improve bioavailability.
- Metabolic Stability : Adamantane’s rigid structure likely reduces oxidative metabolism compared to morpholine or butoxyethoxy groups (), which are prone to enzymatic cleavage .
Biological Activity
N-[4-(adamantan-1-yl)-5-methyl-1,3-thiazol-2-yl]-4-chlorobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, drawing on various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C21H23ClN2OS
- Molecular Weight : 386.94 g/mol
- SMILES Notation : Cc1sc(NC(=O)c2ccc(Cl)cc2)
This compound features an adamantane moiety, which is known for its role in enhancing the pharmacological properties of various drugs.
Antimicrobial Activity
Research has indicated that compounds containing the adamantane structure often exhibit significant antimicrobial properties. The specific compound has been shown to possess broad-spectrum antibacterial activity. For instance, studies have demonstrated that derivatives of adamantane are effective against various strains of bacteria, including those resistant to conventional antibiotics .
Table 1: Antimicrobial Activity of Adamantane Derivatives
Anticancer Activity
The thiazole ring present in the compound is another structural feature associated with anticancer properties. Research indicates that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The presence of the adamantane group may further enhance these effects due to its ability to interact with cellular targets effectively.
In a study examining various thiazole-containing compounds, it was found that modifications at specific positions significantly influenced their cytotoxicity against cancer cell lines. For example, compounds with electron-donating groups showed increased activity against human glioblastoma and melanoma cell lines .
Table 2: Cytotoxicity Data for Thiazole Compounds
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | Not yet reported | TBD |
| Thiazole derivative X | 23.30 ± 0.35 | U251 (glioblastoma) |
| Thiazole derivative Y | <10 | WM793 (melanoma) |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
- Anticancer Mechanism : The thiazole moiety may induce apoptosis through the activation of caspases or inhibit proliferation by targeting specific signaling pathways involved in cell cycle regulation.
Case Studies
Several case studies have highlighted the efficacy of adamantane derivatives in clinical settings:
- Case Study on Antiviral Activity : A derivative similar to this compound was tested against influenza viruses and showed promising results in reducing viral load in infected cells .
- Case Study on Anticancer Potential : In vitro studies demonstrated that thiazole derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window for further development .
Q & A
Basic Research Questions
Q. What are the key structural features of N-[4-(adamantan-1-yl)-5-methyl-1,3-thiazol-2-yl]-4-chlorobenzamide, and how do they influence its chemical reactivity?
- Structural Features :
- The adamantane moiety provides steric bulk and lipophilicity, which may enhance membrane permeability and metabolic stability.
- The thiazole ring contributes to π-π stacking interactions and hydrogen bonding (N–H⋯N and C–H⋯F/O interactions) critical for crystal packing and intermolecular stabilization .
- The 4-chlorobenzamide group introduces electrophilic character, enabling nucleophilic substitution or cross-coupling reactions.
- Methodological Insight : X-ray crystallography (as in ) is essential for confirming bond angles, torsion angles, and non-covalent interactions. For example, centrosymmetric dimers formed via N1–H1⋯N2 hydrogen bonds stabilize the crystal lattice .
Q. What synthetic routes are commonly employed to prepare this compound, and what are critical considerations in optimizing reaction conditions?
- Synthetic Pathway :
- Step 1 : React 4-(adamantan-1-yl)-5-methyl-1,3-thiazol-2-amine with 4-chlorobenzoyl chloride in a polar aprotic solvent (e.g., pyridine or DMF) under inert conditions.
- Step 2 : Purify via recrystallization (e.g., methanol) or column chromatography to isolate the product .
- Optimization Tips :
- Monitor reaction progress by TLC to avoid over-acylation.
- Use stoichiometric triethylamine to neutralize HCl byproducts and improve yields .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data observed across different studies for this compound?
- Approach :
- Structural Variants : Compare analogs (e.g., substituent modifications on the thiazole or adamantane groups) to identify activity cliffs. For example, replacing the adamantane with cyclohexyl (as in ) may alter enzyme-binding affinity .
- Assay Conditions : Standardize assays (e.g., PFOR enzyme inhibition assays) across studies to control for variables like pH, temperature, and cofactor availability .
- Data Analysis : Use multivariate statistical models (e.g., PCA) to isolate confounding factors in heterogeneous datasets.
Q. What methodologies are recommended for analyzing intermolecular interactions and crystal packing in this compound?
- X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., N–H⋯N and C–H⋯F/O interactions) and quantify bond distances/angles using software like SHELX or OLEX2 .
- Thermal Analysis : Perform DSC/TGA to assess stability linked to packing efficiency. For instance, non-classical C–H⋯F bonds in contribute to thermal resilience .
Q. What experimental strategies are effective for studying its mechanism of action, such as PFOR enzyme inhibition?
- Enzyme Kinetics : Use UV-Vis spectroscopy to monitor substrate depletion (e.g., pyruvate oxidation) in anaerobic organisms. Compare IC50 values with nitazoxanide derivatives to assess potency .
- Molecular Docking : Model the adamantane-thiazole scaffold into PFOR’s active site (PDB: 1PFK) to identify steric/electronic complementarity.
Q. How can accelerated stability studies under varying conditions (pH, temperature) inform formulation strategies?
- Protocol :
- Expose the compound to stressed conditions (40°C/75% RH, acidic/basic buffers) and analyze degradation products via HPLC-MS.
- Compatibility tests (as in ) with excipients (e.g., lactose, PVP) can guide stable formulation design .
Q. What structure-activity relationship (SAR) insights can be derived from modifying the adamantane or thiazole moieties?
- Adamantane Modifications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
